molecular formula C18H30N2S2 B12099018 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine CAS No. 258-73-1

12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine

Cat. No.: B12099018
CAS No.: 258-73-1
M. Wt: 338.6 g/mol
InChI Key: LFRNQTXBVCIVKC-UHFFFAOYSA-N
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Description

12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine: is a complex organic compound with the molecular formula C18H12N2S2 and a molecular weight of 320.43 g/mol . It is a polycyclic aromatic compound that contains both benzothiazine and phenothiazine moieties, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the polycyclic structure .

Industrial Production Methods: The scalability of these methods would depend on the availability of precursors and the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their functions. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine is unique due to its combination of benzothiazine and phenothiazine moieties, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

258-73-1

Molecular Formula

C18H30N2S2

Molecular Weight

338.6 g/mol

IUPAC Name

4,22-dithia-11,15-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosane

InChI

InChI=1S/C18H30N2S2/c1-3-7-15-11(5-1)19-13-9-14-18(10-17(13)21-15)22-16-8-4-2-6-12(16)20-14/h11-20H,1-10H2

InChI Key

LFRNQTXBVCIVKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC3CC4C(CC3S2)SC5CCCCC5N4

Origin of Product

United States

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